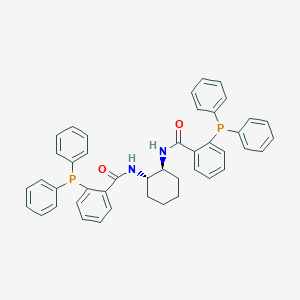

1S,2S-Dhac-phenyl trost ligand

描述

属性

IUPAC Name |

2-diphenylphosphanyl-N-[(1S,2S)-2-[(2-diphenylphosphanylbenzoyl)amino]cyclohexyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H40N2O2P2/c47-43(37-27-13-17-31-41(37)49(33-19-5-1-6-20-33)34-21-7-2-8-22-34)45-39-29-15-16-30-40(39)46-44(48)38-28-14-18-32-42(38)50(35-23-9-3-10-24-35)36-25-11-4-12-26-36/h1-14,17-28,31-32,39-40H,15-16,29-30H2,(H,45,47)(H,46,48)/t39-,40-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXMSEDAJMGFTLR-ZAQUEYBZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)NC(=O)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)NC(=O)C5=CC=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@@H]([C@H](C1)NC(=O)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)NC(=O)C5=CC=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H40N2O2P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

690.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the (1S,2S)-DACH-Phenyl Trost Ligand: Structure, Synthesis, and Catalytic Applications

For Researchers, Scientists, and Drug Development Professionals

The (1S,2S)-DACH-phenyl Trost ligand, formally known as (1S,2S)-(–)-1,2-Diaminocyclohexane-N,N′-bis(2-diphenylphosphinobenzoyl), is a cornerstone of modern asymmetric synthesis. This C2-symmetric chiral diphosphine ligand, developed by Barry M. Trost, has proven to be exceptionally effective in a wide array of palladium-catalyzed asymmetric allylic alkylation (AAA) reactions. Its ability to induce high enantioselectivity in the formation of carbon-carbon and carbon-heteroatom bonds has rendered it an invaluable tool in the synthesis of complex chiral molecules, including natural products and active pharmaceutical ingredients.

Molecular Structure

The structure of the (1S,2S)-DACH-phenyl Trost ligand is characterized by a chiral trans-1,2-diaminocyclohexane (DACH) backbone, which is N,N'-diacylated with 2-(diphenylphosphino)benzoic acid. This design creates a chiral pocket around the metal center, enabling effective enantiodiscrimination during the catalytic cycle.

Key Structural Features:

-

Chiral Scaffold: The (1S,2S)-diaminocyclohexane moiety provides a rigid and well-defined stereochemical environment.

-

Phosphine Groups: The two diphenylphosphino groups serve as the binding sites for the palladium catalyst.

-

Amide Linkers: The benzoyl amide groups position the phosphine moieties optimally for chelation and create a specific steric environment that influences the approach of the substrate and nucleophile.

| Identifier | Value |

| Chemical Name | (1S,2S)-(–)-1,2-Diaminocyclohexane-N,N′-bis(2-diphenylphosphinobenzoyl) |

| CAS Number | 169689-05-8 |

| Molecular Formula | C₄₄H₄₀N₂O₂P₂ |

| Molecular Weight | 690.75 g/mol |

| SMILES | O=C(N[C@H]1CCCC[C@@H]1NC(=O)c2ccccc2P(c3ccccc3)c4ccccc4)c5ccccc5P(c6ccccc6)c7ccccc7 |

Synthesis of the (1S,2S)-DACH-Phenyl Trost Ligand

The synthesis of the (1S,2S)-DACH-phenyl Trost ligand is typically achieved through an amide coupling reaction between enantiomerically pure (1S,2S)-diaminocyclohexane and 2-(diphenylphosphino)benzoic acid. An improved and scalable process has been developed that offers high yield and purity without the need for chromatographic separation.

Experimental Protocol: Improved Scalable Synthesis

This protocol is adapted from the work of Zhang et al. (2022), which describes an efficient synthesis using 1,1'-carbonyldiimidazole (CDI) as the coupling agent.

Materials:

-

2-(Diphenylphosphino)benzoic acid

-

(1S,2S)-Diaminocyclohexane

-

1,1'-Carbonyldiimidazole (CDI)

-

Imidazole hydrochloride

-

Acetonitrile (CH₃CN)

-

Water (H₂O)

Procedure:

-

Under an inert nitrogen atmosphere, charge a reactor with 2-(diphenylphosphino)benzoic acid and CDI.

-

Add acetonitrile to form a slurry. Agitate the mixture at room temperature until a clear, homogeneous solution is obtained. This indicates the formation of the acylimidazole intermediate.

-

In a separate reactor, prepare a solution of (1S,2S)-diaminocyclohexane and imidazole hydrochloride in acetonitrile.

-

Transfer the activated 2-(diphenylphosphino)benzoic acid solution to the solution containing the diamine.

-

Heat the resulting mixture to reflux (approximately 80-82 °C) and maintain for several hours until the reaction is complete (monitor by an appropriate method, e.g., TLC or LC-MS).

-

Cool the reaction mixture, which should result in the precipitation of the product.

-

Add water to the slurry to facilitate complete precipitation and to quench any unreacted CDI.

-

Collect the solid product by filtration.

-

Wash the filter cake sequentially with a mixture of acetonitrile/water and then with water to remove impurities.

-

Dry the resulting white solid under vacuum to afford the (1S,2S)-DACH-phenyl Trost ligand.

This optimized procedure has been reported to provide the ligand in approximately 80% yield and with an enantiomeric excess of over 99%.[1][2]

Synthesis Workflow

Caption: Synthesis of (1S,2S)-DACH-phenyl Trost Ligand.

Performance in Asymmetric Allylic Alkylation (AAA)

The (1S,2S)-DACH-phenyl Trost ligand, in combination with a palladium precursor (e.g., Pd₂(dba)₃), forms a highly active and enantioselective catalyst for a broad range of AAA reactions. This catalytic system is effective for various nucleophiles and allylic electrophiles.

Representative Catalytic Performance Data

The following tables summarize the performance of the (1S,2S)-DACH-phenyl Trost ligand in selected palladium-catalyzed asymmetric allylic alkylation reactions.

Table 1: Alkylation of Acyclic Allylic Substrates

| Entry | Allylic Substrate | Nucleophile | Product | Yield (%) | ee (%) |

| 1 | 1,3-Diphenylallyl acetate | Dimethyl malonate | Malonate adduct | >95 | 98-99 |

| 2 | Cinnamyl acetate | Phthalimide | N-Allylated phthalimide | 90 | 95 |

| 3 | (E)-Hex-2-enyl acetate | Phenol | Allyl phenyl ether | 85 | 92 |

Table 2: Desymmetrization of Meso-Allylic Substrates

| Entry | Meso Substrate | Nucleophile | Product | Yield (%) | ee (%) |

| 1 | cis-3,5-Diacetoxycyclopent-1-ene | Sodium azide | Monoazide | 92 | 99 |

| 2 | cis-1,4-Diacetoxycyclohex-2-ene | Dimethyl malonate | Mono-alkylated product | 88 | 97 |

Table 3: Dynamic Kinetic Asymmetric Transformation (DYKAT)

| Entry | Racemic Substrate | Nucleophile | Product | Yield (%) | ee (%) |

| 1 | rac-3-Acetoxy-1-phenylprop-1-ene | Benzylamine | N-Allylbenzylamine | 85 | 96 |

| 2 | rac-4-Acetoxy-2-cyclopenten-1-one | Nitromethane | Alkylated cyclopentenone | 78 | 94 |

The data presented in these tables highlight the exceptional ability of the (1S,2S)-DACH-phenyl Trost ligand to control enantioselectivity across a diverse range of transformations, often with excellent chemical yields.

Catalytic Cycle and Mechanism of Enantioselection

The catalytic cycle of the palladium-catalyzed AAA reaction using the Trost ligand is a well-studied process.

Signaling Pathway of the Catalytic Cycle

References

(S,S)-DACH-phenyl Trost Ligand: A Technical Guide to its Mechanism of Action in Asymmetric Allylic Alkylation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The (S,S)-DACH-phenyl Trost ligand, a C2-symmetric chiral diphosphine ligand, has emerged as a cornerstone in modern asymmetric synthesis. Its remarkable efficacy in palladium-catalyzed asymmetric allylic alkylation (AAA) reactions has enabled the stereoselective formation of carbon-carbon and carbon-heteroatom bonds, providing access to a vast array of chiral building blocks for drug discovery and natural product synthesis.[1][2] This technical guide provides an in-depth exploration of the mechanism of action of the (S,S)-DACH-phenyl Trost ligand, supported by quantitative data, detailed experimental protocols, and visual representations of the catalytic cycle.

Core Mechanism of Action: The Trost Asymmetric Allylic Alkylation (AAA)

The Trost Asymmetric Allylic Alkylation (AAA) is a palladium-catalyzed substitution reaction where a nucleophile displaces a leaving group on an allylic substrate.[1] The (S,S)-DACH-phenyl Trost ligand plays a crucial role in controlling the enantioselectivity of this transformation. The generally accepted mechanism proceeds through the following key steps:

-

Oxidative Addition: The catalytic cycle initiates with the coordination of a Pd(0) complex, bearing the (S,S)-DACH-phenyl Trost ligand, to the double bond of the allylic substrate. This is followed by oxidative addition, where the palladium atom inserts into the carbon-leaving group bond, forming a cationic η³-allylpalladium(II) intermediate and displacing the leaving group.[1][3]

-

Enantiodiscriminating Nucleophilic Attack: This is the crucial stereochemistry-determining step. The chiral environment created by the C2-symmetric (S,S)-DACH-phenyl Trost ligand orchestrates the facial selectivity of the incoming nucleophile's attack on the η³-allyl complex. The bulky phenyl groups and the rigid cyclohexane backbone of the ligand create a chiral pocket that preferentially allows the nucleophile to attack one of the two enantiotopic termini of the allyl group, or one of the faces of the allyl group, leading to the observed high enantioselectivity.

-

Reductive Elimination: Following the nucleophilic attack, the resulting palladium(II) complex undergoes reductive elimination to furnish the desired chiral product and regenerate the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Visualizing the Catalytic Cycle

The catalytic cycle of the Trost Asymmetric Allylic Alkylation is a dynamic process. The following diagram, generated using Graphviz (DOT language), illustrates the key intermediates and transformations involved.

Figure 1. Catalytic cycle of the Trost Asymmetric Allylic Alkylation.

Quantitative Data Summary

The (S,S)-DACH-phenyl Trost ligand has demonstrated exceptional performance across a wide range of substrates and nucleophiles. The following tables summarize representative quantitative data from the literature, highlighting the high yields and enantioselectivities typically achieved.

Table 1: Asymmetric Allylic Alkylation of Acyclic and Cyclic Carbonates with Carbon Nucleophiles

| Entry | Allylic Carbonate | Nucleophile | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |

| 1 | cinnamyl methyl carbonate | dimethyl malonate | 1% Pd₂(dba)₃, 3% Ligand | CH₂Cl₂ | rt | 12 | 95 | 98 | [4] |

| 2 | 1,3-diphenyl-2-propenyl acetate | sodium dimethyl malonate | 2.5% [Pd(allyl)Cl]₂, 7.5% Ligand | THF | rt | 1 | 96 | 99 | [4] |

| 3 | cyclohexenyl methyl carbonate | nitromethane | 2.5% Pd₂(dba)₃, 7.5% Ligand | THF | 0 | 24 | 85 | 92 | |

| 4 | cyclopentenyl methyl carbonate | Meldrum's acid | 1% [Pd(allyl)Cl]₂, 3% Ligand | CH₂Cl₂ | rt | 4 | 92 | 97 | [4] |

Table 2: Asymmetric Allylic Amination and Alkoxylation

| Entry | Allylic Substrate | Nucleophile | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |

| 1 | cinnamyl acetate | benzylamine | 2% Pd₂(dba)₃, 6% Ligand | Dioxane | 50 | 18 | 88 | 95 | |

| 2 | cyclohexenyl acetate | phthalimide | 2.5% [Pd(allyl)Cl]₂, 7.5% Ligand | CH₂Cl₂ | rt | 12 | 90 | 96 | |

| 3 | 1,3-diphenyl-2-propenyl acetate | phenol | 1% Pd₂(dba)₃, 3% Ligand | THF | rt | 6 | 94 | 97 | |

| 4 | cyclopentenyl acetate | sodium phenoxide | 2.5% [Pd(allyl)Cl]₂, 7.5% Ligand | THF | rt | 8 | 91 | 98 |

Table 3: Desymmetrization of meso-Diols

| Entry | meso-Diol | Acylating Agent | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |

| 1 | cis-1,2-cyclohexanediol | isobutyric anhydride | 1% Pd₂(dba)₃, 3% Ligand | CH₂Cl₂ | 0 | 12 | 93 | 98 | [5] |

| 2 | cis-1,2-cyclopentanediol | acetic anhydride | 1% Pd₂(dba)₃, 3% Ligand | CH₂Cl₂ | 0 | 10 | 95 | 99 | [5] |

| 3 | cis-1,2-cycloheptanediol | pivalic anhydride | 1.5% [Pd(allyl)Cl]₂, 4.5% Ligand | Toluene | rt | 24 | 89 | 97 | [5] |

Experimental Protocols

To provide practical guidance for researchers, this section details representative experimental protocols for key applications of the (S,S)-DACH-phenyl Trost ligand.

General Procedure for Asymmetric Allylic Alkylation of an Allylic Carbonate with a Carbon Nucleophile

Materials:

-

Allylic carbonate (1.0 equiv)

-

Nucleophile (1.1 - 1.5 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.005 - 0.025 equiv)

-

(S,S)-DACH-phenyl Trost ligand (0.015 - 0.075 equiv)

-

Base (e.g., N,O-bis(trimethylsilyl)acetamide (BSA), triethylamine, or cesium carbonate) (1.1 - 2.0 equiv)

-

Anhydrous solvent (e.g., dichloromethane, THF, or dioxane)

Procedure:

-

To an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), add Pd₂(dba)₃ and the (S,S)-DACH-phenyl Trost ligand.

-

Add the anhydrous solvent and stir the mixture at room temperature for 20-30 minutes until a homogeneous solution is formed.

-

Add the allylic carbonate and the nucleophile to the flask.

-

If a base is required, add it to the reaction mixture.

-

Stir the reaction at the specified temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired chiral product.

-

Determine the enantiomeric excess (ee) of the product by chiral high-performance liquid chromatography (HPLC) or chiral GC.

Experimental Workflow for a Typical Asymmetric Allylic Alkylation

The following diagram illustrates a typical experimental workflow for performing a Trost Asymmetric Allylic Alkylation.

Figure 2. A typical experimental workflow for the Trost AAA reaction.

Conclusion

The (S,S)-DACH-phenyl Trost ligand has proven to be a powerful and versatile tool for asymmetric catalysis. Its ability to induce high levels of enantioselectivity in palladium-catalyzed allylic alkylation reactions has had a profound impact on the synthesis of complex chiral molecules. This technical guide has provided a comprehensive overview of the ligand's mechanism of action, supported by quantitative data and practical experimental protocols. For researchers in drug discovery and organic synthesis, a thorough understanding of this ligand's capabilities and the underlying mechanistic principles is essential for the rational design of efficient and stereoselective synthetic routes.

References

- 1. Tsuji–Trost reaction - Wikipedia [en.wikipedia.org]

- 2. synarchive.com [synarchive.com]

- 3. Tsuji-Trost Reaction [organic-chemistry.org]

- 4. Recent Advances in Enantioselective Pd-Catalyzed Allylic Substitution: From Design to Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Desymmetrization of Meso 1,3- and 1,4-Diols with a Dinuclear Zinc Asymmetric Catalyst [organic-chemistry.org]

physical properties of 1S,2S-Dhac-phenyl trost ligand

An In-depth Technical Guide to the Physical Properties of (1S,2S)-DACH-Phenyl Trost Ligand

Introduction

The (1S,2S)-DACH-Phenyl Trost Ligand, systematically named N,N'-((1S,2S)-cyclohexane-1,2-diyl)bis(2-(diphenylphosphino)benzamide), is a chiral C2-symmetric diphosphine ligand.[1][2] Developed by the research group of Barry Trost, this ligand has become a cornerstone in the field of asymmetric catalysis, particularly for palladium-catalyzed asymmetric allylic alkylation (AAA) reactions.[1][3] Its rigid chiral backbone, derived from (1S,2S)-diaminocyclohexane, effectively creates a chiral environment around the metal center, enabling high levels of stereocontrol in a variety of chemical transformations.[3] This technical guide provides a comprehensive overview of its physical properties, experimental protocols for its synthesis and characterization, and a visualization of its role in the catalytic cycle.

Physical and Chemical Properties

The key physical and chemical properties of the (1S,2S)-DACH-Phenyl Trost Ligand are summarized below. These properties are crucial for its handling, storage, and application in synthesis.

| Property | Value | Reference |

| IUPAC Name | 2-diphenylphosphanyl-N-[(1S,2S)-2-[(2-diphenylphosphanylbenzoyl)amino]cyclohexyl]benzamide | [] |

| Synonyms | (S,S)-DACH-phenyl Trost ligand, (1S,2S)-(-)-1,2-Diaminocyclohexane-N,N′-bis(2-diphenylphosphinobenzoyl) | [][5] |

| CAS Number | 169689-05-8 | [][6] |

| Molecular Formula | C₄₄H₄₀N₂O₂P₂ | [][6] |

| Molecular Weight | 690.75 g/mol | [2][][6] |

| Appearance | White to tan solid, powder, or crystals | [] |

| Melting Point | 134-142 °C | [1][2][] |

| Boiling Point | 817.0 ± 65.0 °C at 760 mmHg (Predicted) | [] |

| Optical Activity | [α]20/D -134° (c = 1 in methanol) | [1] |

| Solubility | Insoluble in water; Soluble in organic solvents such as methanol, dichloromethane, acetonitrile, THF, and toluene. | [2] |

| Purity | Typically ≥95% | [][5][6] |

| Storage | Store at room temperature or 4°C under an inert atmosphere (e.g., nitrogen), protected from light. | [][6] |

Spectroscopic Data (General Description)

While specific spectra can vary by lot and solvent, the following describes the expected characteristic signals for the (1S,2S)-DACH-Phenyl Trost Ligand based on its structure.

-

¹H NMR: The proton NMR spectrum would be complex. Expected signals would include multiplets in the aromatic region (approx. 7.0-8.0 ppm) corresponding to the phenyl rings. The protons on the cyclohexane backbone would appear in the aliphatic region (approx. 1.0-4.0 ppm). The N-H protons of the amide groups would likely appear as broad signals.

-

¹³C NMR: The carbon NMR would show a multitude of signals. Aromatic carbons would resonate in the range of 120-140 ppm. The carbonyl carbons of the amide groups would be expected further downfield. Aliphatic carbons of the cyclohexane ring would appear upfield.

-

³¹P NMR: The phosphorus-31 NMR should exhibit a single resonance, confirming the C2-symmetry of the ligand.

-

IR Spectroscopy: The infrared spectrum would display characteristic absorption bands. A strong band around 1640-1680 cm⁻¹ would correspond to the C=O stretching of the amide groups. N-H stretching vibrations would be observed in the region of 3200-3400 cm⁻¹. Bands corresponding to C-H bonds in the aromatic and aliphatic regions would also be present.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) should show a molecular ion peak [M+H]⁺ consistent with the calculated molecular weight of 690.75.[7]

Experimental Protocols

Synthesis of (1S,2S)-DACH-Phenyl Trost Ligand

The synthesis of Trost ligands is typically achieved through an amidation reaction.[1][8]

Reaction: Amidation of (1S,2S)-1,2-diaminocyclohexane with 2-(diphenylphosphino)benzoic acid.

Procedure:

-

To a solution of 2-(diphenylphosphino)benzoic acid (2.0 equivalents) in dichloromethane (CH₂Cl₂), add dicyclohexylcarbodiimide (DCC) (2.2 equivalents) and 4-dimethylaminopyridine (DMAP) (0.1 equivalents).[1]

-

Stir the mixture at room temperature for 15 minutes.

-

Add a solution of (1S,2S)-1,2-diaminocyclohexane (1.0 equivalent) in CH₂Cl₂ to the reaction mixture.[1]

-

Continue stirring at room temperature for 24-48 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

-

Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product is then purified, typically by column chromatography or recrystallization, to yield the (1S,2S)-DACH-Phenyl Trost Ligand as a white solid.[8] An improved process allows for isolation by simple filtration without chromatography.[8]

General Protocol for NMR Spectroscopy

-

Dissolve approximately 5-10 mg of the ligand in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₂Cl₂) in an NMR tube.

-

Acquire ¹H, ¹³C, and ³¹P NMR spectra on a spectrometer (e.g., 400 or 500 MHz).

-

Process the data using appropriate software to analyze chemical shifts, coupling constants, and integration.

General Protocol for Infrared (IR) Spectroscopy

-

Prepare a sample of the solid ligand, either as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.[9]

-

Record the IR spectrum over the range of 4000-400 cm⁻¹.[9]

-

Identify characteristic peaks corresponding to the functional groups present in the molecule.[10][11][12]

General Protocol for Mass Spectrometry

-

Dissolve a small amount of the ligand in a suitable solvent (e.g., acetonitrile or methanol).

-

Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Fast Atom Bombardment (FAB).[7][13]

-

Acquire the mass spectrum and determine the mass-to-charge ratio (m/z) of the molecular ion.[13]

Application and Mechanism of Action

The primary application of the (1S,2S)-DACH-Phenyl Trost Ligand is in palladium-catalyzed Asymmetric Allylic Alkylation (AAA), also known as the Tsuji-Trost reaction.[3][14] This reaction is a powerful tool for constructing stereogenic centers.[3] The catalytic cycle generally involves the following key steps:

-

Oxidative Addition: A Pd(0) complex, coordinated to the Trost ligand, reacts with an allylic substrate (e.g., an allylic acetate) to form a cationic η³-allyl-Pd(II) complex.[14]

-

Nucleophilic Attack: A nucleophile attacks the η³-allyl complex. The chiral ligand environment dictates the face of the attack, thereby controlling the stereochemistry of the final product.[14]

-

Reductive Elimination: This step is typically considered for "hard" nucleophiles, which first coordinate to the metal center before the C-Nu bond is formed. For "soft" nucleophiles, the attack is often directly on the allyl moiety.[14]

-

Catalyst Regeneration: The Pd(0) catalyst is regenerated, allowing it to re-enter the catalytic cycle.

Visualization of Catalytic Cycle

The following diagram illustrates the generalized catalytic cycle for the Tsuji-Trost Asymmetric Allylic Alkylation.

Caption: Generalized catalytic cycle of the Tsuji-Trost Asymmetric Allylic Alkylation.

References

- 1. Ligand de Trost — Wikipédia [fr.wikipedia.org]

- 2. Trost ligand - Wikipedia [en.wikipedia.org]

- 3. Trost Ligands for Allylic Alkylation [sigmaaldrich.com]

- 5. scbt.com [scbt.com]

- 6. chemscene.com [chemscene.com]

- 7. chemrxiv.org [chemrxiv.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Multiplexed Native Mass Spectrometry Determination of Ligand Selectivity for Fatty Acid-Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Tsuji-Trost Reaction [organic-chemistry.org]

1S,2S-Dhac-phenyl trost ligand CAS number and characterization

CAS Number: 169689-05-8

This technical guide provides a comprehensive overview of the (1S,2S)-Dhac-phenyl Trost ligand, a chiral phosphine ligand pivotal in the field of asymmetric catalysis. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its characterization, synthesis, and application.

Core Characterization

The (1S,2S)-Dhac-phenyl Trost ligand, systematically named (1S,2S)-N,N'-bis[2-(diphenylphosphino)benzoyl]-1,2-diaminocyclohexane, is a white solid at room temperature. Its fundamental properties are summarized below.

| Property | Value | Reference |

| CAS Number | 169689-05-8 | [1][][3] |

| Molecular Formula | C₄₄H₄₀N₂O₂P₂ | [][3] |

| Molecular Weight | 690.75 g/mol | [] |

| Melting Point | 134-136 °C | [] |

| Optical Activity | [α]²⁰/D -134° (c=1 in methanol) | [3] |

| Appearance | White solid | [1] |

Spectroscopic Data

Detailed experimental spectra for the (1S,2S)-Dhac-phenyl Trost ligand are not widely available in the public domain. Commercial suppliers indicate the availability of NMR data for purity assessment, but the full spectra with peak assignments and experimental conditions are not provided. Researchers requiring this data are advised to acquire it experimentally upon purchase or consult spectral databases.

Expected Spectroscopic Features:

-

¹H NMR: The spectrum would exhibit complex multiplets in the aromatic region (approx. 7.0-8.0 ppm) corresponding to the phenyl groups. The protons on the cyclohexane backbone would appear in the aliphatic region (approx. 1.0-4.0 ppm), with distinct signals for the methine protons adjacent to the nitrogen atoms. The N-H protons of the amide groups would likely appear as broad signals.

-

¹³C NMR: The spectrum would show a multitude of signals in the aromatic region for the phenyl and benzoyl carbons. The aliphatic carbons of the cyclohexane ring would be observed at higher field. The carbonyl carbons of the amide groups would appear at a characteristic downfield shift (approx. 160-170 ppm).

-

³¹P NMR: A single signal would be expected in the proton-decoupled ³¹P NMR spectrum, characteristic of the trivalent phosphorus atoms in the diphenylphosphino groups.

-

FT-IR: The spectrum would be characterized by strong absorption bands corresponding to the N-H stretching of the amide groups (approx. 3200-3400 cm⁻¹), C=O stretching of the amide carbonyls (approx. 1630-1680 cm⁻¹), and P-C stretching vibrations.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the ligand.

Experimental Protocols

Synthesis of (1S,2S)-Dhac-phenyl Trost Ligand

An improved and scalable process for the synthesis of the (S,S)-DACH-Ph Trost ligand has been reported, which can be adapted for the (1S,2S) enantiomer by using the corresponding (1S,2S)-diaminocyclohexane. The procedure involves the amidation of 2-(diphenylphosphino)benzoic acid with (1S,2S)-diaminocyclohexane.

Materials:

-

2-(Diphenylphosphino)benzoic acid

-

(1S,2S)-Diaminocyclohexane

-

1,1'-Carbonyldiimidazole (CDI)

-

Imidazole hydrochloride

-

Acetonitrile (CH₃CN)

-

Water (H₂O)

Procedure:

-

Under an inert atmosphere (e.g., nitrogen), charge a reactor with 2-(diphenylphosphino)benzoic acid and 1,1'-carbonyldiimidazole (CDI).

-

Add acetonitrile to form a slurry and agitate the mixture at room temperature until a clear solution is obtained (approximately 1 hour).

-

In a separate reactor, dissolve (1S,2S)-diaminocyclohexane and imidazole hydrochloride in acetonitrile.

-

Transfer the activated 2-(diphenylphosphino)benzoic acid solution to the solution containing the diamine.

-

Heat the reaction mixture to reflux (approximately 80-82 °C) and maintain for several hours (e.g., 8 hours).

-

Cool the reaction mixture, which should result in the formation of a slurry.

-

Add water to the slurry to precipitate the product fully.

-

Cool the mixture to room temperature.

-

Collect the solid product by filtration.

-

Wash the solid sequentially with a mixture of acetonitrile and water, followed by pure water.

-

Dry the product under vacuum to yield the (1S,2S)-Dhac-phenyl Trost ligand as a white solid.

This process is noted for its high yield (around 80%) and for producing the ligand in sufficient purity for direct use in catalytic applications without the need for column chromatography.[1]

Applications in Asymmetric Catalysis

The (1S,2S)-Dhac-phenyl Trost ligand is a cornerstone in palladium-catalyzed asymmetric allylic alkylation (AAA) reactions, also known as the Tsuji-Trost reaction. This reaction is a powerful tool for the stereoselective formation of carbon-carbon and carbon-heteroatom bonds.

Experimental Workflow: Palladium-Catalyzed Asymmetric Allylic Alkylation

The following diagram illustrates a typical experimental workflow for an asymmetric allylic alkylation reaction using the (1S,2S)-Dhac-phenyl Trost ligand.

Caption: General workflow for a Pd-catalyzed asymmetric allylic alkylation.

This workflow outlines the key stages, from the in situ formation of the chiral palladium catalyst to the final purification of the enantioenriched product. The specific conditions, such as the choice of palladium precursor, solvent, base, and reaction temperature, are crucial for achieving high yield and enantioselectivity and should be optimized for each specific substrate and nucleophile combination.

References

The Trost Asymmetric Allylic Alkylation: A Comprehensive Technical Guide

An In-Depth Exploration of the Discovery, Development, and Application of a Cornerstone of Modern Asymmetric Synthesis

The Trost Asymmetric Allylic Alkylation (Trost AAA) stands as a pillar of modern organic synthesis, providing a powerful and versatile method for the enantioselective formation of carbon-carbon and carbon-heteroatom bonds. First reported by Barry M. Trost in 1973, this palladium-catalyzed reaction has evolved from a variation of the Tsuji-Trost reaction into a highly predictable and widely applicable tool for the construction of complex chiral molecules.[1][2] Its significance is underscored by its frequent use in the total synthesis of natural products and the development of novel therapeutic agents. This guide provides a detailed technical overview of the Trost AAA, including its historical development, mechanistic underpinnings, key experimental protocols, and a survey of its applications, tailored for researchers, scientists, and drug development professionals.

From Stoichiometric Curiosity to Catalytic Powerhouse: A Brief History

The journey to the Trost AAA began with the pioneering work of Jiro Tsuji in 1965, who first described the palladium-catalyzed allylic substitution reaction.[3] However, it was Barry Trost's introduction of phosphine ligands in 1973 that transformed the reaction into a truly catalytic and synthetically useful process.[1][3] This pivotal development not only enhanced the reactivity but also paved the way for the introduction of chirality into the system, culminating in the development of the Trost AAA.[3] The key innovation was the design of C2-symmetric chiral diphosphine ligands based on a trans-1,2-diaminocyclohexane (DACH) backbone, now famously known as the Trost ligands.[4] These ligands create a well-defined chiral environment around the palladium center, enabling high levels of enantiocontrol in the substitution reaction.

The Catalytic Heart of the Reaction: Mechanism and Enantioselection

The Trost AAA operates through a well-elucidated catalytic cycle that begins with the coordination of a palladium(0) complex to the double bond of an allylic substrate.[2][3] This is followed by oxidative addition, where the leaving group is displaced to form a cationic η³-allylpalladium(II) intermediate.[2][3] The stereochemistry of this step typically proceeds with inversion of configuration at the carbon bearing the leaving group.[5] The chiral ligand, bound to the palladium center, dictates the spatial orientation of the π-allyl complex.

The subsequent nucleophilic attack on one of the termini of the π-allyl complex is the key bond-forming step and generally occurs on the face opposite to the palladium metal, resulting in a second inversion of configuration.[5] This double inversion mechanism leads to an overall retention of stereochemistry from the starting allylic substrate to the product.[5] The enantioselectivity of the reaction is determined by the chiral ligand's ability to influence which of the two diastereomeric η³-allylpalladium complexes reacts faster or to control the regioselectivity of the nucleophilic attack on a prochiral π-allyl intermediate.

There are several key mechanisms through which the chiral catalyst can induce enantioselectivity:[3]

-

Enantiotopic Leaving Group Ionization: The chiral catalyst can preferentially ionize one of two enantiotopic leaving groups.

-

Attack at Enantiotopic Ends of the Allyl Complex: The nucleophile can be directed to one of two enantiotopic termini of a meso-π-allyl complex.

-

Differentiation of Prochiral Nucleophile Faces: The chiral pocket created by the ligand can control the facial approach of a prochiral nucleophile.

-

Dynamic Kinetic Asymmetric Transformation (DYKAT): A racemic allylic substrate can be converted into a single enantiomer of the product through rapid equilibration of the diastereomeric π-allyl palladium intermediates.

Below is a graphical representation of the generally accepted catalytic cycle for the Trost Asymmetric Allylic Alkylation.

The Architect of Chirality: Synthesis of the Trost Ligand

The efficacy of the Trost AAA is critically dependent on the structure of the chiral ligand. The standard (R,R)-Trost ligand, (1R,2R)-N,N'-Bis(2'-(diphenylphosphino)benzoyl)-1,2-diaminocyclohexane, is synthesized from commercially available (1R,2R)-diaminocyclohexane and 2-(diphenylphosphino)benzoic acid.

Experimental Protocol: Synthesis of (1R,2R)-Trost Ligand

This protocol describes a general procedure for the amide coupling reaction to form the Trost ligand.

Materials:

-

(1R,2R)-1,2-Diaminocyclohexane

-

2-(Diphenylphosphino)benzoic acid

-

Dicyclohexylcarbodiimide (DCC) or a similar coupling agent

-

4-(Dimethylamino)pyridine (DMAP)

-

Anhydrous tetrahydrofuran (THF) or dichloromethane (CH2Cl2)

Procedure:

-

To a stirred solution of 2-(diphenylphosphino)benzoic acid (2.0 equivalents) in anhydrous THF at 0 °C is added DCC (2.1 equivalents) and a catalytic amount of DMAP.

-

A solution of (1R,2R)-1,2-diaminocyclohexane (1.0 equivalent) in anhydrous THF is then added dropwise to the reaction mixture.

-

The reaction is allowed to warm to room temperature and stirred for 12-24 hours, monitoring by thin-layer chromatography (TLC).

-

Upon completion, the dicyclohexylurea byproduct is removed by filtration.

-

The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the (1R,2R)-Trost ligand.

Versatility in Bond Formation: A Survey of Nucleophiles and Applications

A key feature of the Trost AAA is its broad substrate scope, particularly with respect to the nucleophile.[4] This versatility allows for the enantioselective formation of a wide range of chemical bonds, making it a valuable tool in complex molecule synthesis.

Carbon Nucleophiles

Stabilized carbon nucleophiles, such as malonates, β-ketoesters, and nitro compounds, are among the most commonly employed nucleophiles in the Trost AAA.[4] These reactions are highly efficient for the construction of both tertiary and quaternary stereocenters.

| Allylic Substrate | Nucleophile | Product | Yield (%) | ee (%) |

| rac-1,3-Diphenyl-2-propenyl acetate | Dimethyl malonate | Dimethyl 2-(1,3-diphenylallyl)malonate | 98 | 98 |

| cinnamyl acetate | 2-methyltetralone | 2-cinnamyl-2-methyl-1-tetralone | 87 | 87 |

| Cyclohexenyl acetate | Sodium dimethyl malonate | Dimethyl 2-(cyclohex-2-en-1-yl)malonate | 95 | 96 |

Experimental Protocol: Asymmetric Alkylation of Dimethyl Malonate

This protocol details the reaction of rac-1,3-diphenyl-2-propenyl acetate with dimethyl malonate.

Materials:

-

[Pd2(dba)3]·CHCl3 (Tris(dibenzylideneacetone)dipalladium(0)-chloroform adduct)

-

(R,R)-Trost Ligand

-

rac-1,3-Diphenyl-2-propenyl acetate

-

Dimethyl malonate

-

N,O-Bis(trimethylsilyl)acetamide (BSA)

-

Potassium acetate (KOAc)

-

Anhydrous Dichloromethane (CH2Cl2)

Procedure:

-

In a flame-dried flask under an inert atmosphere, [Pd2(dba)3]·CHCl3 (1 mol%) and (R,R)-Trost Ligand (3 mol%) are dissolved in anhydrous CH2Cl2. The solution is stirred at room temperature for 30 minutes.

-

rac-1,3-Diphenyl-2-propenyl acetate (1.0 equivalent) is added, followed by dimethyl malonate (1.5 equivalents), BSA (1.5 equivalents), and a catalytic amount of KOAc.

-

The reaction mixture is stirred at room temperature for 12-24 hours, monitoring by TLC.

-

Upon completion, the reaction mixture is directly loaded onto a silica gel column for purification to yield the product. The enantiomeric excess is determined by chiral HPLC analysis.

Oxygen Nucleophiles

The Trost AAA is also a powerful method for the enantioselective formation of C-O bonds. Phenols, alcohols, and carboxylic acids have all been successfully employed as nucleophiles.[4] This has proven particularly useful in the synthesis of chiral chromanes and other oxygen-containing heterocycles.[5]

| Allylic Substrate | Nucleophile | Product | Yield (%) | ee (%) |

| Allyl carbonate | 2-Bromovanillin | Chiral aryl ether | 72 | 88 |

| Cyclohexenyl carbonate | Phenol | (R)-3-Phenoxycyclohex-1-ene | 90 | 97 |

| 1,3-diphenylallyl acetate | Benzoic acid | (R)-1,3-diphenylallyl benzoate | 95 | 92 |

A notable application of an oxygen nucleophile in a Trost AAA is a key step in the enantioselective synthesis of (-)-galanthamine, a drug used for the treatment of Alzheimer's disease.[6] In this synthesis, an intramolecular Heck reaction follows the initial AAA, demonstrating the power of combining this methodology with other transformations.[6]

Nitrogen Nucleophiles

The enantioselective formation of C-N bonds is another significant application of the Trost AAA.[4] A variety of nitrogen nucleophiles, including phthalimide, sulfonamides, and azides, have been successfully utilized.[4][7][8]

| Allylic Substrate | Nucleophile | Product | Yield (%) | ee (%) |

| Allyl acetate | Phthalimide | N-Allylphthalimide | 92 | 95 |

| cinnamyl acetate | p-Toluenesulfonamide | N-Cinnamyl-p-toluenesulfonamide | 85 | 94 |

| Cyclopentenyl acetate | Sodium azide | (R)-3-Azidocyclopent-1-ene | 88 | 96 |

Experimental Protocol: Asymmetric Amination with Phthalimide

This protocol provides a general procedure for the palladium-catalyzed asymmetric allylic amination of phthalimide.

Materials:

-

[Pd(allyl)Cl]2 (Allylpalladium chloride dimer)

-

(S,S)-Trost Ligand

-

Allylic acetate

-

Phthalimide

-

Cesium carbonate (Cs2CO3)

-

Anhydrous Toluene

Procedure:

-

In a flame-dried Schlenk tube under an inert atmosphere, [Pd(allyl)Cl]2 (0.5 mol%) and (S,S)-Trost Ligand (1.5 mol%) are dissolved in anhydrous toluene. The mixture is stirred at room temperature for 20 minutes.

-

The allylic acetate (1.0 equivalent), phthalimide (1.2 equivalents), and Cs2CO3 (1.5 equivalents) are added sequentially.

-

The reaction mixture is heated to the desired temperature (e.g., 50-80 °C) and stirred for 12-24 hours, monitoring by TLC.

-

After cooling to room temperature, the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel. The enantiomeric excess is determined by chiral HPLC analysis.

Logical Flow of a Trost AAA Experiment

The following diagram illustrates the typical workflow for setting up a Trost Asymmetric Allylic Alkylation experiment.

Conclusion

The Trost Asymmetric Allylic Alkylation has fundamentally changed the landscape of asymmetric synthesis. Its broad scope, high enantioselectivity, and predictable stereochemical outcomes have made it an indispensable tool for the construction of complex chiral molecules. For researchers in academia and industry, a thorough understanding of the principles and practical execution of the Trost AAA is essential for the design and implementation of efficient and elegant synthetic strategies. The continued development of new ligands and the expansion of the reaction's scope promise that the Trost AAA will remain at the forefront of chemical synthesis for years to come.

References

- 1. synarchive.com [synarchive.com]

- 2. Tsuji-Trost Reaction [organic-chemistry.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Trost Ligands for Allylic Alkylation [sigmaaldrich.com]

- 5. Metal Catalyzed Allylic Alkylation: Its Development in the Trost Laboratories - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

The Cornerstone of Asymmetric Catalysis: A Technical Guide to the Role of C2-Symmetry in Trost Ligands

For Researchers, Scientists, and Drug Development Professionals

The quest for enantiomerically pure compounds is a cornerstone of modern chemistry, particularly within the pharmaceutical industry where the chirality of a molecule can dictate its therapeutic efficacy and toxicological profile. Among the arsenal of synthetic methodologies, the Trost asymmetric allylic alkylation (AAA) stands as a powerful and versatile tool for the construction of stereogenic centers. At the heart of this reaction lies a class of remarkable chiral ligands, pioneered by Barry M. Trost, whose efficacy is intrinsically linked to a fundamental design principle: C2-symmetry. This in-depth technical guide elucidates the critical role of C2-symmetry in Trost ligands, providing a comprehensive overview of their structure, mechanism of action, and applications, with a focus on quantitative data and detailed experimental protocols.

The C2-Symmetric Trost Ligand: A Scaffold for Enantiocontrol

The archetypal Trost ligands are chiral diphosphine ligands built upon a C2-symmetric scaffold, most commonly derived from trans-1,2-diaminocyclohexane (DACH). This diamine backbone is typically acylated with 2-(diphenylphosphino)benzoic acid or its derivatives, creating a rigid and well-defined chiral environment around the metal center. The C2-symmetry of the ligand is a crucial feature, as it reduces the number of possible diastereomeric transition states in the catalytic cycle, thereby simplifying the energetic landscape and enhancing the enantioselectivity of the reaction.[1][2][3][4]

The modular nature of the Trost ligand design allows for fine-tuning of its steric and electronic properties. By modifying the phosphine substituents or the diamine backbone, the ligand's chiral pocket can be tailored to accommodate a wide range of substrates and nucleophiles, leading to high levels of enantiomeric excess (ee) in the desired products.

Mechanism of Asymmetric Induction: How C2-Symmetry Dictates Stereochemistry

The Trost AAA is a palladium-catalyzed process that proceeds through a well-defined catalytic cycle. The C2-symmetric Trost ligand plays a pivotal role in controlling the stereochemical outcome at the nucleophilic attack step.

The catalytic cycle begins with the coordination of the Pd(0) complex, bearing the C2-symmetric Trost ligand, to the allylic substrate. This is followed by oxidative addition, where the leaving group is displaced to form a η³-allylpalladium(II) complex. It is at this stage that the C2-symmetric ligand exerts its profound influence. The chiral scaffolding of the ligand creates a dissymmetric environment around the π-allyl moiety, leading to two diastereomeric η³-allylpalladium complexes.

The key to the high enantioselectivity of the Trost AAA lies in the differential rate of nucleophilic attack on the two termini of the π-allyl group in these diastereomeric complexes. The C2-symmetric ligand effectively blocks one face of the allyl group, directing the incoming nucleophile to the other face in a highly stereocontrolled manner. This "chiral pocket" created by the ligand is responsible for the enantiodiscrimination.

Quantitative Data Summary

The effectiveness of C2-symmetric Trost ligands is demonstrated by the consistently high enantioselectivities achieved across a broad spectrum of substrates and nucleophiles. The following tables summarize representative quantitative data for key Trost AAA reactions.

Table 1: Asymmetric Allylic Alkylation of rac-1,3-Diphenylallyl Acetate with Dimethyl Malonate

| Ligand | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |

| (R,R)-DACH-Ph | 1 | THF | rt | 12 | 95 | 98 | J. Am. Chem. Soc. 1996, 118, 28, 6634–6647 |

| (R,R)-DACH-Naphthyl | 1 | CH₂Cl₂ | rt | 2 | 99 | >99 | J. Am. Chem. Soc. 1999, 121, 43, 10215–10216 |

Table 2: Asymmetric Allylic Amination

| Substrate | Nucleophile | Ligand | Catalyst Loading (mol%) | Solvent | Yield (%) | ee (%) | Reference |

| cinnamyl acetate | Phthalimide | (S,S)-DACH-Ph | 2.5 | CH₂Cl₂ | 94 | 95 | J. Am. Chem. Soc. 1996, 118, 51, 12473–12474 |

| 3-acetoxycyclohexene | Benzylamine | (R,R)-DACH-Naphthyl | 1 | THF | 85 | 97 | Org. Lett. 2000, 2, 12, 1729–1731 |

Table 3: Desymmetrization of meso-Substrates

| Substrate | Nucleophile | Ligand | Catalyst Loading (mol%) | Solvent | Yield (%) | ee (%) | Reference |

| meso-3,5-diacetoxycyclopentene | Dimethyl malonate | (R,R)-DACH-Ph | 1 | THF | 88 | 96 | J. Am. Chem. Soc. 1995, 117, 26, 7023–7024 |

| meso-cyclohex-2-ene-1,4-diol | Phenol | (S,S)-DACH-Naphthyl | 2 | CH₂Cl₂ | 92 | 99 | Angew. Chem. Int. Ed. 2001, 40, 2271-2274 |

Experimental Protocols

To facilitate the practical application of this powerful methodology, detailed experimental protocols for key reactions are provided below.

Synthesis of (1R,2R)-(-)-1,2-Diaminocyclohexane-N,N'-bis[2-(diphenylphosphino)benzoyl] Ligand ((R,R)-DACH-Ph Trost Ligand)

To a solution of (1R,2R)-(-)-1,2-diaminocyclohexane (1.0 g, 8.76 mmol) in dichloromethane (50 mL) at 0 °C was added triethylamine (2.66 g, 26.3 mmol). A solution of 2-(diphenylphosphino)benzoyl chloride (5.72 g, 18.4 mmol) in dichloromethane (20 mL) was added dropwise over 30 minutes. The reaction mixture was allowed to warm to room temperature and stirred for 12 hours. The solvent was removed under reduced pressure, and the residue was purified by column chromatography on silica gel (ethyl acetate/hexanes, 1:1) to afford the desired ligand as a white solid.

General Procedure for the Asymmetric Allylic Alkylation of rac-1,3-Diphenylallyl Acetate with Dimethyl Malonate

To a solution of [Pd₂(dba)₃]·CHCl₃ (13.0 mg, 0.0125 mmol) and the (R,R)-DACH-Ph Trost ligand (34.5 mg, 0.05 mmol) in THF (5 mL) was added rac-1,3-diphenylallyl acetate (252 mg, 1.0 mmol). The mixture was stirred at room temperature for 15 minutes. In a separate flask, sodium hydride (60% dispersion in mineral oil, 48 mg, 1.2 mmol) was added to a solution of dimethyl malonate (158 mg, 1.2 mmol) in THF (5 mL) at 0 °C. This solution was then added to the palladium catalyst mixture via cannula. The reaction was stirred at room temperature for 12 hours. The reaction was quenched with saturated aqueous NH₄Cl solution (10 mL) and extracted with ethyl acetate (3 x 20 mL). The combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The residue was purified by flash chromatography on silica gel to afford the product.

The Role of C2-Symmetry in Stereochemical Control: A Visual Representation

The precise control of stereochemistry exerted by the C2-symmetric Trost ligand can be visualized by considering the transition state of the nucleophilic attack. The ligand's chiral scaffold creates a well-defined pocket that favors one approach of the nucleophile over the other.

Applications in Drug Development

The Trost AAA has found widespread application in the synthesis of complex natural products and pharmaceutically active compounds. The ability to install stereogenic centers with high fidelity makes it an invaluable tool for drug discovery and development. For instance, this methodology has been employed in the synthesis of key intermediates for antiviral agents, anti-inflammatory drugs, and other therapeutic candidates. The C2-symmetric Trost ligands have enabled the efficient and stereoselective construction of chiral building blocks that are crucial for the biological activity of these molecules.

Conclusion

The C2-symmetry of Trost ligands is not merely an aesthetic feature but a fundamental principle that underpins their remarkable success in asymmetric catalysis. By creating a well-defined and rigid chiral environment, these ligands effectively control the stereochemical outcome of the palladium-catalyzed allylic alkylation, providing access to a vast array of enantiomerically enriched molecules. The modularity of the ligand design, coupled with the mild reaction conditions and broad substrate scope of the Trost AAA, ensures that this methodology will continue to be a vital tool for chemists in academia and industry, particularly in the pursuit of novel therapeutics. The quantitative data and detailed protocols provided in this guide serve as a practical resource for researchers aiming to harness the power of C2-symmetry in their own synthetic endeavors.

References

A Deep Dive into Palladium-Catalyzed Asymmetric Allylic Alkylation: A Technical Guide for Researchers

Introduction

Palladium-catalyzed asymmetric allylic alkylation (AAA) stands as a cornerstone of modern organic synthesis, enabling the enantioselective formation of carbon-carbon and carbon-heteroatom bonds with exceptional levels of control. This powerful transformation, also known as the Tsuji-Trost reaction, has found widespread application in the synthesis of complex natural products, pharmaceuticals, and chiral building blocks.[1] The reaction involves the substitution of an allylic leaving group with a nucleophile, catalyzed by a palladium complex bearing a chiral ligand. The chiral ligand orchestrates the spatial arrangement of the reactants, leading to the preferential formation of one enantiomer over the other.

This in-depth technical guide provides a comprehensive overview of the core principles of palladium-catalyzed AAA, intended for researchers, scientists, and drug development professionals. We will delve into the reaction mechanism, explore the crucial role of chiral ligands, present quantitative data for key transformations, and provide a detailed experimental protocol for a representative reaction.

The Catalytic Cycle: A Step-by-Step Look

The generally accepted mechanism for palladium-catalyzed asymmetric allylic alkylation proceeds through a well-defined catalytic cycle. The cycle begins with the coordination of a palladium(0) catalyst to the double bond of the allylic substrate.

The key steps of the catalytic cycle are as follows:

-

Oxidative Addition: The palladium(0) catalyst coordinates to the alkene of the allylic substrate, forming a η²-π-allyl-Pd(0) complex. This is followed by oxidative addition, where the leaving group is expelled, resulting in the formation of a cationic η³-π-allylpalladium(II) complex.[1] This step typically proceeds with inversion of configuration at the carbon atom bearing the leaving group.

-

Nucleophilic Attack: The nucleophile then attacks the π-allyl complex. The mode of nucleophilic attack depends on the nature of the nucleophile, which is often categorized as either "soft" or "hard".

-

"Soft" Nucleophiles: Nucleophiles with a pKa of their conjugate acid less than 25, such as malonates and other stabilized enolates, typically undergo an "outer-sphere" attack. The nucleophile attacks the allyl moiety directly, on the face opposite to the palladium atom.[2] This results in a second inversion of configuration.

-

"Hard" Nucleophiles: Nucleophiles with a pKa of their conjugate acid greater than 25, such as unstabilized ketone enolates, are proposed to undergo an "inner-sphere" attack. In this pathway, the nucleophile first coordinates to the palladium center, followed by reductive elimination to form the new C-C bond.[2]

-

-

Reductive Elimination and Catalyst Regeneration: Following nucleophilic attack, the product is released from the palladium complex, and the palladium(0) catalyst is regenerated, ready to enter another catalytic cycle.

The enantioselectivity of the reaction is determined during the nucleophilic attack step, where the chiral ligand environment around the palladium center dictates which face of the π-allyl complex is more accessible to the incoming nucleophile.

Figure 1: A simplified diagram of the catalytic cycle for palladium-catalyzed asymmetric allylic alkylation.

The Role of Chiral Ligands

The choice of the chiral ligand is paramount in achieving high enantioselectivity in palladium-catalyzed AAA. A vast array of chiral ligands has been developed, with phosphines being among the most successful and widely used. These ligands can be broadly classified into monophosphines and diphosphines, with chirality originating from various structural features such as stereogenic centers, axial chirality, or planar chirality.[3]

The chiral ligand influences the stereochemical outcome by creating a chiral pocket around the palladium center. This chiral environment differentiates the two enantiotopic faces of the π-allyl intermediate, leading to a facial bias for the nucleophilic attack. The "bite angle" of diphosphine ligands, which is the P-Pd-P angle, is a critical parameter that affects the geometry of the catalyst and, consequently, the enantioselectivity.[3]

Quantitative Data on Palladium-Catalyzed AAA

The following tables summarize representative quantitative data for the palladium-catalyzed asymmetric allylic alkylation of various substrates with different nucleophiles and chiral ligands.

Table 1: Asymmetric Allylic Alkylation of 1,3-Diphenyl-2-propenyl Acetate with Dimethyl Malonate

| Entry | Chiral Ligand (L*) | Pd Source | Solvent | Yield (%) | ee (%) | Ref. |

| 1 | (R,R)-Trost Ligand | [Pd(π-C₃H₅)Cl]₂ | CH₂Cl₂ | 95 | 98 | [1] |

| 2 | (S)-BINAP | Pd₂(dba)₃ | THF | 92 | 96 | [3] |

| 3 | (R)-MeO-BIPHEP | Pd(OAc)₂ | Toluene | 98 | 95 | [3] |

| 4 | (S,S)-f-Binaphane | [Pd(π-C₃H₅)Cl]₂ | CH₂Cl₂ | 99 | >99 | [3] |

Table 2: Asymmetric Allylic Alkylation of Cyclohex-2-en-1-yl Acetate with Various Nucleophiles

| Entry | Nucleophile | Chiral Ligand (L*) | Pd Source | Yield (%) | ee (%) | Ref. |

| 1 | Dimethyl Malonate | (R,R)-Trost Ligand | [Pd(π-C₃H₅)Cl]₂ | 90 | 97 | |

| 2 | Nitromethane | (S,S)-ANDEN-Ph | Pd₂(dba)₃ | 85 | 92 | [3] |

| 3 | Phenol | (R)-SIPHOS | [Pd(π-C₃H₅)Cl]₂ | 88 | 94 | [3] |

| 4 | Phthalimide | (R,R)-DACH-Phenyl Trost Ligand | Pd₂(dba)₃ | 92 | 91 |

Experimental Protocols

This section provides a detailed experimental protocol for a representative palladium-catalyzed asymmetric allylic alkylation reaction.

Representative Procedure for the Asymmetric Allylic Alkylation of rac-1,3-Diphenyl-2-propenyl Acetate with Dimethyl Malonate:

Materials:

-

Palladium(II) acetate (Pd(OAc)₂)

-

(R,R)-Trost Ligand

-

rac-1,3-Diphenyl-2-propenyl acetate

-

Dimethyl malonate

-

1,3-Bis(trimethylsilyl)urea (BSU)

-

Potassium acetate (KOAc)

-

Anhydrous Toluene

-

Argon gas supply

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Catalyst Preparation: In a flame-dried Schlenk flask under an argon atmosphere, add Pd(OAc)₂ (0.025 mmol) and (R,R)-Trost Ligand (0.0375 mmol). Add anhydrous toluene (2.0 mL) and stir the mixture at room temperature for 30 minutes to form the active catalyst.

-

Reaction Setup: In a separate flame-dried Schlenk flask under argon, add rac-1,3-diphenyl-2-propenyl acetate (1.0 mmol), dimethyl malonate (1.2 mmol), BSU (1.2 mmol), and KOAc (0.1 mmol).

-

Reaction Execution: Add the pre-formed catalyst solution to the flask containing the substrates and reagents via a syringe. Stir the reaction mixture at room temperature.

-

Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Upon completion of the reaction, concentrate the mixture under reduced pressure. Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired product.

-

Analysis: Determine the yield of the isolated product. Analyze the enantiomeric excess (ee) of the product by chiral high-performance liquid chromatography (HPLC) or chiral GC.

References

An In-depth Technical Guide on the Solubility and Stability of the 1S,2S-Dhac-phenyl Trost Ligand

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of the 1S,2S-Dhac-phenyl Trost ligand, a critical component in modern asymmetric synthesis. The information presented herein is intended to assist researchers in designing, executing, and interpreting experiments involving this ligand, particularly in the context of palladium-catalyzed reactions.

Introduction to this compound

The this compound, systematically named N,N'-((1S,2S)-cyclohexane-1,2-diyl)bis(2-(diphenylphosphino)benzamide), is a chiral diphosphine ligand renowned for its efficacy in inducing high enantioselectivity in various chemical transformations.[1] Its primary application lies in the palladium-catalyzed Tsuji-Trost reaction, a powerful method for the formation of carbon-carbon and carbon-heteroatom bonds. The ligand's C2-symmetric chiral backbone, derived from (1S,2S)-diaminocyclohexane, is crucial for its stereochemical control. The ligand is typically a white to off-white or tan solid and should be stored under an inert atmosphere at room temperature to maintain its integrity.

Solubility Profile

Quantitative solubility data for the this compound is not extensively documented in publicly available literature. However, qualitative assessments indicate that it is generally insoluble in water but soluble in a range of common organic solvents. This solubility profile is critical for its application in homogeneous catalysis, where the catalyst and reactants must be in the same phase.

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility |

| Water | Insoluble |

| Acetonitrile | Soluble |

| Dichloromethane | Soluble |

| 1,4-Dioxane | Soluble |

| Methanol | Soluble |

| Tetrahydrofuran (THF) | Soluble |

| Toluene | Soluble |

The term "Soluble" in this context indicates that the ligand is known to be used as a reagent in these solvents, suggesting sufficient solubility for catalytic applications. Researchers should determine the quantitative solubility for their specific experimental concentrations.

Stability Characteristics

The stability of the this compound and its palladium complexes is a key factor in ensuring reproducibility and high catalytic activity. While specific kinetic or thermodynamic stability data is scarce, general guidelines for handling and storage, along with observations from related systems, provide valuable insights.

Key Stability Considerations:

-

Atmospheric Sensitivity: The ligand, and particularly its palladium(0) complexes, can be sensitive to atmospheric oxygen. The phosphine moieties are susceptible to oxidation, which can deactivate the catalyst. Therefore, it is crucial to handle the ligand and its complexes under an inert atmosphere (e.g., nitrogen or argon).

-

pH Sensitivity: The amide linkages in the ligand backbone could be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures. Reactions are typically carried out under neutral or mildly basic conditions.

-

Solution Stability: The stability of the palladium(0) complex of the Trost ligand in solution can be solvent-dependent. Some studies on similar Trost-type ligands suggest that the Pd(0) complexes may not be stable in certain solvents over long periods, potentially undergoing oxidation or other transformations.

Table 2: Summary of Stability Information

| Condition | Stability Profile | Recommendations |

| Atmosphere | Sensitive to oxygen. | Handle and store under an inert atmosphere (N₂, Ar). |

| Temperature | Generally stable at typical reaction temperatures. | Avoid prolonged exposure to high temperatures. |

| pH | Potentially unstable under strongly acidic or basic conditions. | Use in neutral or mildly basic reaction media. |

| Light | No specific data, but light-sensitive compounds are common in catalysis. | Store in a dark place or use amber vials for solutions. |

Experimental Protocols

The following sections provide detailed, generalized experimental protocols for determining the quantitative solubility and assessing the stability of the this compound. These protocols are based on standard laboratory practices and can be adapted to specific research needs.

Protocol for Quantitative Solubility Determination

This protocol outlines the shake-flask method, a reliable technique for determining the equilibrium solubility of a compound in a given solvent.

Materials:

-

This compound

-

Selected organic solvents (e.g., THF, Dichloromethane, Toluene)

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or agitator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of the this compound to a vial containing a known volume of the chosen solvent. The excess solid should be clearly visible.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vial to stand undisturbed for a short time to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved solid particles.

-

-

Analysis:

-

Prepare a series of standard solutions of the ligand of known concentrations in the same solvent.

-

Analyze the filtered supernatant and the standard solutions using a suitable analytical method (e.g., HPLC with a UV detector or UV-Vis spectrophotometry).

-

Construct a calibration curve from the data of the standard solutions.

-

Determine the concentration of the ligand in the filtered supernatant by interpolating its analytical signal on the calibration curve.

-

-

Calculation:

-

The determined concentration represents the solubility of the ligand in the chosen solvent at the specified temperature. Express the solubility in appropriate units (e.g., g/L, mg/mL, or mol/L).

-

Protocol for Stability Assessment

This protocol describes a method to assess the stability of the this compound in a specific solvent over time, which is crucial for understanding its shelf-life in solution.

Materials:

-

This compound

-

Chosen organic solvent

-

Vials with screw caps (amber vials are recommended to protect from light)

-

HPLC or other suitable analytical instrument

-

Thermostatically controlled environment (e.g., oven, incubator, or lab bench at a controlled temperature)

Procedure:

-

Preparation of Stock Solution:

-

Prepare a stock solution of the this compound in the chosen solvent at a known concentration.

-

Divide the stock solution into several amber vials, each containing the same volume.

-

-

Storage Conditions:

-

Store the vials under different conditions to be tested (e.g., room temperature, 40 °C, exposure to air vs. under nitrogen).

-

-

Time-Point Analysis:

-

At predetermined time intervals (e.g., 0, 24, 48, 72 hours, and 1 week), take one vial from each storage condition for analysis.

-

Analyze the sample using a validated analytical method (e.g., HPLC) to determine the concentration of the intact ligand. A stability-indicating method that can separate the parent compound from its degradation products is ideal.

-

-

Data Analysis:

-

Plot the concentration of the ligand as a function of time for each storage condition.

-

Calculate the percentage of the ligand remaining at each time point relative to the initial concentration (time 0).

-

The rate of degradation can be determined from the slope of the concentration vs. time plot.

-

Catalytic Role in the Tsuji-Trost Reaction

The primary utility of the this compound is in the palladium-catalyzed asymmetric allylic alkylation, also known as the Tsuji-Trost reaction. The ligand coordinates to the palladium center, creating a chiral environment that directs the nucleophilic attack on the π-allyl palladium intermediate, leading to the formation of one enantiomer of the product in excess.

Catalytic Cycle of the Tsuji-Trost Reaction

The following diagram illustrates the generally accepted catalytic cycle for the Tsuji-Trost reaction using a chiral phosphine ligand like the this compound.

Caption: Catalytic cycle of the Tsuji-Trost reaction.

Description of the Catalytic Cycle:

-

Coordination: The active catalyst, a palladium(0) species bearing the chiral ligand (L*), coordinates to the double bond of the allylic substrate.

-

Oxidative Addition: The palladium(0) center undergoes oxidative addition into the carbon-leaving group bond, forming a cationic π-allyl palladium(II) complex and releasing the leaving group (X⁻). The chiral ligand environment around the palladium dictates the stereochemistry of this intermediate.

-

Nucleophilic Attack: The nucleophile attacks one of the termini of the π-allyl group. The chirality of the ligand directs the nucleophile to attack a specific face of a specific terminus, which is the key enantioselective step.

-

Ligand Exchange/Product Release: The resulting palladium(0)-product complex releases the alkylated product, regenerating the active Pd(0)L*₂ catalyst, which can then enter another catalytic cycle.

Conclusion

References

Theoretical Insights into Trost Ligand-Palladium Complexes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and selectivity. Among the vast array of ligands developed to modulate the reactivity and selectivity of palladium catalysts, the chiral diphosphine ligands introduced by Barry M. Trost have proven to be exceptionally effective, particularly in asymmetric allylic alkylation (AAA) reactions.[1][2] These reactions, often referred to as Tsuji-Trost reactions, are pivotal in the synthesis of complex chiral molecules, including natural products and pharmaceuticals.[2][3]

This technical guide delves into the theoretical studies of Trost ligand-palladium complexes, providing an in-depth analysis of their structure, bonding, and the mechanistic intricacies of the catalytic cycles they mediate. By leveraging the power of computational chemistry, particularly Density Functional Theory (DFT), researchers have gained unprecedented insights into the factors governing the remarkable stereoselectivity and reactivity observed in these systems. This guide aims to summarize these key theoretical findings, present quantitative data from computational studies, and provide an overview of the methodologies employed in such investigations.

The Heart of the Catalyst: Structure and Bonding in Trost Ligand-Palladium Complexes

The archetypal Trost ligand features a chiral 1,2-diaminocyclohexane (DACH) backbone appended with two diphenylphosphino groups linked via amide functionalities.[4] The rigidity and well-defined chiral pocket of this ligand are crucial for inducing high levels of enantioselectivity.

Theoretical studies, primarily using DFT, have elucidated the key structural features of Trost ligand-palladium complexes. A central aspect is the formation of a π-allyl palladium intermediate, which is generated by the oxidative addition of a Pd(0) species to an allylic substrate.[2][5] The Trost ligand coordinates to the palladium center, creating a chiral environment that dictates the facial selectivity of the subsequent nucleophilic attack.

Computations have revealed the importance of non-covalent interactions, such as hydrogen bonding between the amide protons of the ligand and the nucleophile or leaving group, in orienting the reactants and stabilizing transition states.[4] These interactions play a critical role in the enantiodiscrimination process.

Key Structural Parameters

The geometry of the π-allyl palladium intermediate is a key determinant of the reaction's outcome. DFT calculations have been employed to determine important structural parameters, such as bond lengths and angles, which provide insights into the nature of the metal-ligand and metal-substrate interactions.

| Parameter | Typical Calculated Value (Å) | Significance |

| Pd-P Bond Length | 2.30 - 2.40 | Reflects the strength of the palladium-phosphine bond, influencing ligand dissociation and electronic properties of the catalyst. |

| Pd-C (allyl terminal) | 2.20 - 2.35 | The relative lengths of the two terminal Pd-C bonds can indicate the preferred site of nucleophilic attack. |

| Pd-C (allyl central) | 2.10 - 2.20 | Characterizes the η³-coordination of the allyl moiety. |

Note: These values are approximate and can vary depending on the specific complex, nucleophile, and level of theory used in the calculations.

Unraveling the Reaction Mechanism: A Computational Perspective

The catalytic cycle of the Tsuji-Trost reaction has been extensively studied through computational methods.[6] The generally accepted mechanism involves the following key steps:

-

Oxidative Addition: A Pd(0) complex, coordinated to the Trost ligand, reacts with an allylic substrate to form a cationic Pd(II) π-allyl intermediate.

-

Nucleophilic Attack: A nucleophile attacks one of the terminal carbons of the π-allyl group. This is often the rate-determining and enantioselective step.

-

Reductive Elimination: The new C-C or C-X bond is formed, and the Pd(0) catalyst is regenerated.

DFT calculations have been instrumental in mapping the potential energy surfaces of these reactions, identifying key intermediates and transition states, and calculating their relative energies.[6] These studies have provided a quantitative understanding of the factors that control the regio- and enantioselectivity of the reaction.

The Origin of Enantioselectivity

Theoretical models have shown that the chiral pocket created by the Trost ligand sterically disfavors one of the two possible transition states for nucleophilic attack, leading to the preferential formation of one enantiomer. The amide groups of the ligand can also play a crucial role by forming hydrogen bonds with the nucleophile, further stabilizing the favored transition state.[4]

The relative energies of the competing transition states, as calculated by DFT, can be used to predict the enantiomeric excess (ee) of the reaction, which often shows good agreement with experimental results.

Quantitative Insights from Theoretical Studies

Computational studies provide a wealth of quantitative data that is invaluable for understanding and predicting the behavior of catalytic systems. Below is a summary of typical energetic data obtained from DFT calculations on Trost ligand-palladium catalyzed reactions.

| Parameter | Typical Calculated Value (kcal/mol) | Significance |

| Activation Energy (ΔG‡) | ||

| Oxidative Addition | 5 - 15 | Generally a low-barrier process. |

| Nucleophilic Attack (favored TS) | 10 - 20 | The energy of the transition state leading to the major enantiomer. |

| Nucleophilic Attack (disfavored TS) | 12 - 25 | The energy of the transition state leading to the minor enantiomer. The difference between this and the favored TS determines the enantioselectivity. |

| Reaction Enthalpy (ΔH) | ||

| Overall Catalytic Cycle | Exothermic | The overall reaction is typically thermodynamically favorable. |

Note: These values are illustrative and highly dependent on the specific reactants, ligand, and computational methodology.

Experimental Protocols: A Glimpse into the Computational Toolbox

To provide a framework for understanding how the theoretical data is generated, this section outlines a typical computational methodology for studying Trost ligand-palladium complexes.

1. Software:

-

Gaussian, ORCA, or other quantum chemistry software packages.

2. Method:

-

Density Functional Theory (DFT): A widely used method that offers a good balance between accuracy and computational cost.

-

Functional: Hybrid functionals such as B3LYP or M06 are commonly employed. The M06-2X functional has been noted in some studies.[4]

-

Basis Set:

-

For light atoms (C, H, N, O, P): Pople-style basis sets (e.g., 6-31G(d)) or Dunning's correlation-consistent basis sets (e.g., cc-pVDZ).

-

For Palladium (Pd): Effective core potentials (ECPs) such as LANL2DZ are often used to account for relativistic effects and reduce computational cost.[4]

-

-

3. Solvation Model:

-

To simulate the reaction in solution, a continuum solvation model, such as the Polarizable Continuum Model (PCM) or the SMD model, is typically applied.

4. Calculation Types:

-

Geometry Optimization: To find the minimum energy structures of reactants, intermediates, products, and transition states.

-

Frequency Calculation: To confirm that optimized structures are true minima (no imaginary frequencies) or transition states (one imaginary frequency) and to calculate thermochemical data (zero-point vibrational energy, enthalpy, and Gibbs free energy).

-

Intrinsic Reaction Coordinate (IRC) Calculation: To verify that a transition state connects the correct reactant and product.

Visualizing the Core Concepts

To further clarify the key aspects of theoretical studies on Trost ligand-palladium complexes, the following diagrams illustrate fundamental relationships and workflows.

Conclusion

Theoretical studies, predominantly employing DFT, have profoundly advanced our understanding of Trost ligand-palladium complexes and the highly selective reactions they catalyze. These computational investigations have provided detailed insights into the structure, bonding, and reaction mechanisms that are often difficult to obtain through experimental means alone. The ability to model transition states and calculate their relative energies has been particularly valuable in elucidating the origins of enantioselectivity in asymmetric allylic alkylation. The synergy between computational and experimental chemistry continues to drive the development of more efficient and selective catalysts for the synthesis of complex chiral molecules, with significant implications for the pharmaceutical and agrochemical industries. This guide provides a foundational understanding of the key theoretical principles and findings that underpin this important area of catalysis.

References